molecular formula C21H21ClN2O2 B12450817 N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12450817
M. Wt: 368.9 g/mol
InChI Key: FGCZYICKZZNEEU-UHFFFAOYSA-N
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Description

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of a phenyl ketone with a piperidine derivative under basic conditions to form an enone intermediate.

    Chlorination: The enone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated enone is reacted with benzamide in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(morpholin-1-yl)prop-1-en-2-yl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZYICKZZNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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